molecular formula C19H21BN2O3 B13976754 4-(4-Amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile

4-(4-Amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile

Cat. No.: B13976754
M. Wt: 336.2 g/mol
InChI Key: OVDINUSLIHHJNU-UHFFFAOYSA-N
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Description

4-(4-Amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile is a complex organic compound that features a boronic ester group, an amino group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile typically involves multiple steps. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like dimethylformamide, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(4-Amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester group, for example, can undergo transmetalation with palladium catalysts, facilitating the formation of new carbon-carbon bonds in Suzuki-Miyaura coupling reactions . The amino and nitrile groups can also engage in various transformations, contributing to the compound’s versatility in synthetic chemistry.

Comparison with Similar Compounds

Properties

Molecular Formula

C19H21BN2O3

Molecular Weight

336.2 g/mol

IUPAC Name

4-[4-amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile

InChI

InChI=1S/C19H21BN2O3/c1-18(2)19(3,4)25-20(24-18)16-11-14(22)7-10-17(16)23-15-8-5-13(12-21)6-9-15/h5-11H,22H2,1-4H3

InChI Key

OVDINUSLIHHJNU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)N)OC3=CC=C(C=C3)C#N

Origin of Product

United States

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